Cas no 857284-23-2 (3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid)
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-(1H-1,2,4-triazol-1-ylmethyl)-
- 3-(1,2,4-triazol-1-ylmethyl)benzoic acid
- 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
- 3-[1,2,4]Triazol-1-ylmethyl-benzoic acid
- 3-(1,2,4-triazolylmethyl)benzoic acid
- 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (ACI)
- G29055
- DTXCID70341114
- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid, AldrichCPR
- MS-22268
- DB-076424
- Z316899204
- EN300-88627
- MFCD07186456
- CS-0263650
- 857284-23-2
- AKOS000172024
- 3-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
- DTXSID20390253
- SCHEMBL3639750
- 3-((1H-1,2,4-Triazol-1-yl)methyl)benzoicacid
- 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid
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- MDL: MFCD07186456
- Inchi: 1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
- InChI Key: XIJPFLBFQZEFKY-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(CN2C=NC=N2)C=CC=1)O
Computed Properties
- Exact Mass: 203.06900
- Monoisotopic Mass: 203.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.34
- Melting Point: 209 °C
- Boiling Point: 466.7°C at 760 mmHg
- Flash Point: 236.1°C
- Refractive Index: 1.651
- PSA: 68.01000
- LogP: 1.02460
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955870-50mg |
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid |
857284-23-2 | 50mg |
$ 52.00 | 2023-09-07 | ||
| TRC | H955870-100mg |
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid |
857284-23-2 | 100mg |
$ 98.00 | 2023-09-07 | ||
| TRC | H955870-500mg |
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid |
857284-23-2 | 500mg |
$ 322.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019291-1g |
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2192CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019291-5g |
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| Matrix Scientific | 019291-1g |
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$135.00 | 2023-09-11 | ||
| Matrix Scientific | 019291-5g |
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| Matrix Scientific | 019291-500mg |
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$82.00 | 2023-09-11 | ||
| Chemenu | CM376653-1g |
3-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid |
857284-23-2 | 95%+ | 1g |
$221 | 2023-01-09 |
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Suppliers
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid
3-(1H-1,2,4-Triazol-1-Ylmethyl)Benzoic Acid: A Comprehensive Overview
3-(1H-1,2,4-Triazol-1-Ylmethyl)Benzoic Acid (CAS No: 857284-23-2) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This benzoic acid derivative has garnered attention due to its unique structural features and potential applications in drug development and material science. The molecule consists of a benzoic acid moiety attached to a triazole ring via a methylene group, which introduces a range of chemical properties that make it versatile for various applications.
The benzoic acid core of this compound is a fundamental building block in organic synthesis, known for its ability to participate in a wide array of reactions. The triazole ring, on the other hand, is a heterocyclic structure that imparts additional functionality. Triazoles are well-known for their stability and ability to act as hydrogen bond donors or acceptors, which can significantly influence the physical and chemical properties of the compound. This combination makes 3-(1H-1,2,4-triazol-1-y lmethyl)benzoic acid a valuable molecule in the design of bioactive compounds.
Recent studies have highlighted the potential of 3-(1H-1,2,4-triazol-1-y lmethyl)benzoic acid in the development of novel pharmaceutical agents. Researchers have explored its role as a scaffold for designing inhibitors of various enzymes and receptors. For instance, its ability to form hydrogen bonds with biological targets makes it a promising candidate for drug design targeting protein-protein interactions or enzyme active sites.
In addition to its pharmacological applications, 3-(1H-1,2,4-triazol-1-y lmethyl)benzoic acid has also been investigated for its potential in materials science. The compound's structural versatility allows it to be incorporated into polymers or other materials where specific functional groups are required. Its ability to act as both an electron donor and acceptor makes it suitable for applications in electronic materials or sensors.
The synthesis of 3-(1H-1,2,4-triazol-1-y lmethyl)benzoic acid involves a series of well-established organic reactions. Typically, the triazole ring is formed via a click chemistry approach using azides and alkynes under copper catalysis (the Huisgen cycloaddition reaction). This method ensures high yields and selectivity, making it an efficient route for large-scale production.
From an analytical standpoint, 3-(1H-1,2,4-triazol-1-y lmethyl)benzoic acid can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods provide insights into the compound's molecular structure and purity. Furthermore, X-ray crystallography can be employed to determine its three-dimensional arrangement at the atomic level.
The safety and toxicity profiles of 3-(1H-1,2,4-triazol-1-y lmethyl)benzoic acid are critical considerations for its application in pharmaceuticals. Initial studies suggest that the compound exhibits low toxicity at therapeutic concentrations; however, further research is required to fully understand its long-term effects on biological systems.
In conclusion,3-(1H-1,2 ,4 -triazol -yl methyl ) ben zoic aci d (CAS No: 857 284 - 2 3 - 2 ) stands out as a versatile compound with promising applications across multiple disciplines . Its unique combination of structural features , coupled with recent advances in synthetic methods , positions it as a valuable tool in both academic research and industrial development . As research continues , this compound is likely to unlock new opportunities in drug discovery , material science , and beyond .
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